2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine
CAS No.:
Cat. No.: VC16001363
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 2-(1,5-dimethylindol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3 |
| Standard InChI Key | OAQIQXOQHLLSQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C=C2CCN)C |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
The compound’s structure features a bicyclic indole core fused with a benzene ring, substituted with two methyl groups (positions 1 and 5) and an ethanamine side chain (position 3). Key spectroscopic identifiers include:
The indole ring’s electron-rich nature facilitates interactions with biological targets, while the methyl groups enhance lipophilicity, potentially improving membrane permeability .
Laboratory-Scale Synthesis
The compound is typically synthesized via Fischer indole synthesis, involving the cyclization of phenylhydrazine with ketones or aldehydes under acidic conditions . For example:
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Step 1: Reaction of 1,5-dimethyl-2-nitrobenzene with ethylamine under reducing conditions forms the indole core.
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Step 2: Reductive amination introduces the ethanamine side chain using NaBH(OAc)₃ in dichloroethane .
Yields are optimized by controlling stoichiometry (amine:aldehyde = 1:1.2) and solvent polarity (dichloromethane). Purification via silica gel chromatography (hexane/ethyl acetate = 4:1) achieves >95% purity .
Industrial Production
Scalable methods employ continuous flow reactors to enhance efficiency. Catalysts like InCl₃ improve cyclization rates, while solvent recovery systems minimize waste . Industrial batches report yields of 78–85%.
Biological Activities
Anti-Inflammatory Effects
In interleukin-1β (IL-1β)-stimulated human oral cells, 2-(1,5-dimethyl-1H-indol-3-yl)ethanamine derivatives suppress pro-inflammatory cytokines by 40–60% at 10 μM concentrations . Key findings include:
| Cytokine | Suppression (%) | IC₅₀ (μM) |
|---|---|---|
| IL-6 | 58 ± 4 | 7.2 |
| TNF-α | 49 ± 3 | 9.8 |
| IL-8 | 53 ± 5 | 8.5 |
Mechanistically, the compound binds to the S2 pocket of IL-1R1, disrupting IL-1β signaling without direct receptor-ligand interference . Molecular dynamics simulations reveal hydrogen bonding with Lys112 and hydrophobic interactions with Pro26 and Phe130 .
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